Deutetrabenazine

Übersicht

Beschreibung

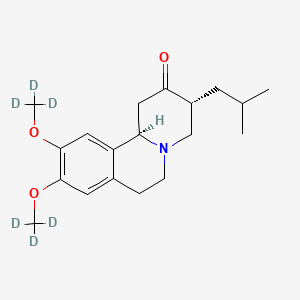

Deutetrabenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor used for the management of chorea associated with Huntington’s disease . It is a hexahydro-dimethoxybenzoquinolizine derivative and a deuterated form of Tetrabenazine .

Synthesis Analysis

Deutetrabenazine is an isotopic isomer of tetrabenazine in which six hydrogen atoms have been replaced by deuterium atoms . A novel process for the synthesis of tetrabenazine and deutetrabenazine has been developed . All of the reaction parameters were optimized through a series of reactions and by using Design of Experiment techniques .

Molecular Structure Analysis

The molecular formula of Deutetrabenazine is C19H27NO3 . The IUPAC name is (3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one . The molecular weight is 323.5 g/mol .

Chemical Reactions Analysis

Deutetrabenazine is a deuterated form of tetrabenazine . The specific deuteration in deutetrabenazine slows conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .

Physical And Chemical Properties Analysis

Deutetrabenazine is a small molecule . The presence of deuterium in deutetrabenazine increases the half-lives of the active metabolite and prolongs their pharmacological activity by attenuating CYP2D6 metabolism of the compound .

Wissenschaftliche Forschungsanwendungen

Treatment of Huntington’s Disease

Tetrabenazine is a US Food and Drug Administration (FDA)-approved drug that exhibits a dopamine depleting effect and is used for the treatment of chorea in Huntington’s disease .

Inhibition of Vesicular Monoamine Transporter Type 2 (VMAT2)

Mechanistically, tetrabenazine binds and inhibits vesicular monoamine transporter type 2, which is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transportation contributes to the release of neurotransmitters inside the cell to the synaptic cleft, resulting in dopaminergic signal transmission .

Prodrug Design and Metabolite Drug Discovery

The highly potent inhibitory activity of tetrabenazine has led to its advanced applications and in-depth investigation of prodrug design and metabolite drug discovery .

Synthesis of Enantiomerically Pure Tetrabenazine

In addition to its therapeutic applications, the synthesis of enantiomerically pure tetrabenazine has been pursued .

Development of Tetrabenazine Derivatives

After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA .

Early Diagnosis of Parkinson’s Disease

Radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .

Wirkmechanismus

Target of Action

The primary target of Tetrabenazine-d6 is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This transporter plays a crucial role in controlling the dopamine levels in the human body .

Mode of Action

Tetrabenazine-d6 acts as a reversible inhibitor of VMAT2 . By binding and inhibiting VMAT2, it depletes the levels of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from nerve terminals . This inhibition results in a decrease in the uptake of these neurotransmitters into synaptic vesicles, thereby reducing their availability for release into the synaptic cleft .

Biochemical Pathways

The inhibition of VMAT2 by Tetrabenazine-d6 affects the dopaminergic signal transmission pathway . By depleting the levels of dopamine in the synaptic vesicles, it reduces the

Safety and Hazards

Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .

Zukünftige Richtungen

Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .

Eigenschaften

IUPAC Name |

(3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-VFJJUKLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3CC(=O)[C@@H](CN3CCC2=C1)CC(C)C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027934 | |

| Record name | Deutetrabenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deutetrabenazine | |

CAS RN |

1392826-25-3 | |

| Record name | Deutetrabenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Di-(methoxy-d3)-1,3,4,6,7,11b-hexahydro-3-isobutyl-2H- benzo[a]quinolizin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Deutetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How does deutetrabenazine interact with its target, VMAT2?

A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].

Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?

A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].

Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?

A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].

Q4: Does food affect the absorption of deutetrabenazine?

A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].

Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?

A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].

Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?

A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].

Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?

A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

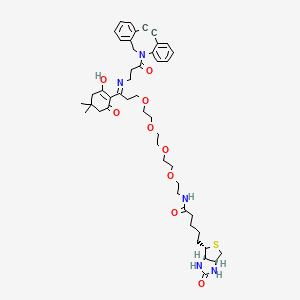

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)